(9-Acridinyl)alanine

描述

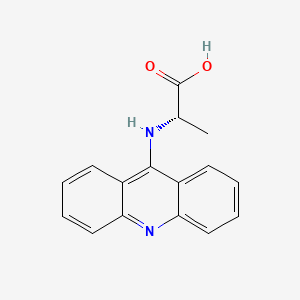

Structure

3D Structure

属性

CAS 编号 |

55468-70-7 |

|---|---|

分子式 |

C16H14N2O2 |

分子量 |

266.29 g/mol |

IUPAC 名称 |

(2S)-2-(acridin-9-ylamino)propanoic acid |

InChI |

InChI=1S/C16H14N2O2/c1-10(16(19)20)17-15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)15/h2-10H,1H3,(H,17,18)(H,19,20)/t10-/m0/s1 |

InChI 键 |

RCZYELJPFQVDCP-JTQLQIEISA-N |

SMILES |

CC(C(=O)O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

手性 SMILES |

C[C@@H](C(=O)O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

规范 SMILES |

CC(C(=O)O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

其他CAS编号 |

55468-70-7 |

同义词 |

(9-acridinyl)alanine (S)-beta-(9-acridinyl)alanine N-9-acridinyl-beta-Ala |

产品来源 |

United States |

Synthetic Methodologies and Chemoenzymatic Routes for 9 Acridinyl Alanine and Its Derivatives

Chiral Synthetic Approaches to Enantiomerically Pure (9-Acridinyl)alanine

The preparation of enantiomerically pure this compound is crucial for applications where stereochemistry dictates biological activity or molecular recognition. Research has identified chiral synthetic methods for preparing such compounds, enabling the synthesis of specific enantiomers. For instance, (S)-β-(9-acridinyl)alanine (Aca) has been synthesized via chiral synthetic routes, allowing for its incorporation into peptides and proteins while maintaining defined stereochemistry nih.gov. These chiral approaches are vital for creating fluorescent probes and biologically active molecules where precise spatial arrangement is key.

Multi-Step Synthesis of Acridine-Based Amino Acids

The synthesis of acridine-based amino acids typically involves multi-step procedures that build the acridine (B1665455) core and then attach or modify the amino acid component. Classic acridine syntheses, such as the Ullmann, Bernthsen, and Friedlander syntheses, form the foundational acridine ring system nih.govrsc.org. Subsequent steps often involve functionalizing the C-9 position of the acridine core, a common site for nucleophilic substitution rsc.orgrsc.org.

A prevalent strategy for synthesizing N-(9-acridinyl) amino acid derivatives involves a two-step procedure. This typically begins with the reaction of 9-chloroacridine (B74977) with an appropriate amino acid or its ester, often in the presence of a base like sodium methoxide (B1231860) or ethoxide nih.govnih.govresearchgate.netrsc.org. 9-Chloroacridine itself is synthesized from precursors like N-phenylanthranilic acid or acridone (B373769) using reagents such as phosphorus oxychloride orgsyn.org. Variations in the amino acid used, such as β-alanine, L-phenylalanine, or amino acid esters, lead to a diverse range of derivatives with differing properties nih.govnih.govrsc.org. Some methods also explore one-pot syntheses for related N-substituted 9-aminoacridine (B1665356) derivatives, including those incorporating amino acid residues google.com.

Table 1: Representative Synthetic Routes for Acridine-Amino Acid Derivatives

| Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| 9-Chloroacridine, β-alanine | Sodium methoxide, methanol, purification via TLC | N-(9-Acridinyl)-β-alanine | nih.govrsc.org |

| 9-Chloroacridine, L-phenylalanine | Sodium methoxide, methanol, purification via TLC | N-(9-Acridinyl)-L-phenylalanine | nih.gov |

| 9-Chloroacridine, β-alanine ethyl ester hydrochloride | Sodium ethoxide, purification via TLC, recrystallization | Ethyl 3-(acridin-9-ylamino)propanoate | rsc.org |

| 9-Chloroacridine, 4-aminobutyric acid | Sodium methoxide, purification via TLC | N-(9-Acridinyl)-4-aminobutanoic acid | nih.gov |

| 2-chlorobenzoic acid, aniline (B41778) derivatives | Ullmann condensation (Cu, K2CO3, EtOH), then PPA cyclization, followed by reaction with propargyl bromide and azide (B81097) derivative | Triazole derivatives of acridone (related acridine core) | rsc.org |

| Aldehyde, aromatic amine, carboxylic acid | Acridine photocatalysis, Cu(I) catalyst, Brønsted acid co-catalyst, light irradiation | α-branched amines, nonproteinogenic α-amino acid derivatives | rsc.orgchemrxiv.org |

Functionalization and Derivatization Strategies

Functionalization strategies aim to modify the acridine-amino acid structure for specific applications, such as integration into peptides, conjugation with reporter groups, or diversification of the acridine core.

Integration into Peptidic and Protein Architectures via Solid-Phase Synthesis

The incorporation of this compound into peptides and proteins is a key derivatization strategy. This is notably achieved through solid-phase synthesis, where the modified amino acid is coupled to a growing peptide chain. For example, (S)-β-(9-acridinyl)alanine has been introduced into nucleocapsid protein 7 (NCp7) of HIV-1 to create fluorescent derivatives, allowing for the study of protein-nucleic acid interactions nih.gov. Solid-phase synthesis methods have also been developed for immobilizing peptide-acridine conjugates (PACs), allowing for the creation of libraries for discovering nucleic acid ligands nih.govresearchgate.net. These approaches enable the creation of complex biomolecular architectures with embedded acridine functionalities.

Conjugation with Reporter Groups and Biomolecular Scaffolds

Acridine derivatives themselves can serve as fluorescent reporter groups when conjugated to biomolecules. The synthesis of acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS) and 9-isothiocyanatoacridine (B1218491) has enabled their use as pre-column derivatization agents for amino acids in liquid chromatography, facilitating sensitive fluorimetric detection dss.go.thrsc.orgnih.gov. Beyond analytical applications, these acridine-amino acid conjugates can be linked to biomolecular scaffolds like carbon nanotubes for drug delivery systems, enhancing solubility and targeted delivery of anticancer agents physchemres.org.

Catalyst-Mediated Synthetic Pathways

Catalysis plays a significant role in developing efficient and greener synthetic routes for acridine derivatives. Various catalytic systems have been employed:

Metal Catalysis: Copper catalysts, such as copper(II) trifluoroacetate (B77799) (Cu(OTf)2), are used in relay reactions for synthesizing acridines from o-aminoaryl ketones and arylboronic acids via Chan-Lam cross-coupling and intramolecular Friedel-Crafts reactions acs.orgnih.govacs.org.

Photocatalysis: Acridine itself can act as a photocatalyst in conjunction with copper and Brønsted acid co-catalysts for the direct decarboxylative construction of amines from carboxylic acids, aldehydes, and aromatic amines, yielding α-branched amines and nonproteinogenic α-amino acid derivatives rsc.orgchemrxiv.org.

Organocatalysis and Heterogeneous Catalysis: Acid catalysts like camphor (B46023) sulfonic acid (CSA) and L-proline have been utilized for acridine synthesis researchgate.netresearchgate.net. Nanocatalysts, such as (MWCNTs)-COOH/La2O3, have also proven effective in synthesizing acridine derivatives from various precursors nanochemres.org. Sulfuric acid in water has also been employed as a green catalytic system rsc.org.

Compound List:

this compound

(S)-β-(9-acridinyl)alanine (Aca)

Acridine

Acridone

9-Aminoacridine

9-Chloroacridine

N-Phenylanthranilic acid

Acridine-9-N-acetic acid

Acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS)

9-Isothiocyanatoacridine

N-(9-Acridinyl) amino acid derivatives (general class)

Ethyl 3-(acridin-9-ylamino)propanoate

Propyl 3-(acridin-9-ylamino)propanoate

N-(9-Acridinyl)-β-alanine

N-(9-Acridinyl)-L-phenylalanine

N-(9-Acridinyl)-4-aminobutanoic acid

N-(9-Acridinyl) amino acid esters

Triazole derivatives of acridone

4-Aminoacridines

4,9-Diaminoacridines

9-Anilinoacridines

Bis-acridino derivatives

Peptide-acridine conjugates (PACs)

Functionalized single-wall carbon nanotubes (f-SWCNTs)

(MWCNTs)-COOH/La2O3 nanostructure

Spectroscopic and Photophysical Principles for 9 Acridinyl Alanine

Advanced Absorption and Emission Spectroscopy Methodologies

The interaction of (9-Acridinyl)alanine with electromagnetic radiation is characterized by its absorption and emission spectra. These spectra provide fundamental information about the electronic transitions within the molecule.

Absorption Spectroscopy: this compound exhibits characteristic absorption in the ultraviolet (UV) and visible regions of the spectrum, primarily due to π-π* transitions within the conjugated acridine (B1665455) system. The specific absorption maxima (λ_max) and molar absorptivity (ε) are influenced by the electronic nature of the acridine core and the attached alanine (B10760859) side chain. Studies on related acridine derivatives, such as acridine itself, show absorption bands typically in the UV range, with some derivatives extending into the visible spectrum sigmaaldrich.comnih.govnih.gov. The presence of the alanine group may cause subtle shifts in these absorption bands compared to unsubstituted acridine. Techniques like UV-Vis spectrophotometry are employed to record these spectra, providing insights into the molecule's electronic structure and concentration in solution.

Emission Spectroscopy (Fluorescence): Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, a process where absorbed energy is re-emitted as light. The fluorescence emission spectrum, characterized by its emission maximum (λ_em) and spectral bandwidth, is a key property. For acridine and its derivatives, fluorescence is often observed in the blue to green region of the spectrum sigmaaldrich.commdpi.com. The alanine substituent can influence the fluorescence quantum yield and lifetime, as well as the emission wavelength. The Stokes shift, the difference between the absorption and emission maxima, is also an important parameter that can indicate the extent of electronic relaxation in the excited state. Spectrofluorometry is the primary technique for characterizing these emission properties. For instance, acridine itself shows emission maxima around 417 nm in ethanol (B145695) sigmaaldrich.com.

Quantitative Fluorescence Characterization

Quantitative characterization of fluorescence provides crucial parameters for assessing the efficiency and temporal behavior of the emission process.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed horiba.com. A higher quantum yield indicates that a greater proportion of absorbed photons are re-emitted as fluorescence. For this compound, Φ_F values are influenced by factors such as solvent polarity, pH, molecular aggregation, and the presence of quenchers sigmaaldrich.comhoriba.comnih.govnih.gov.

Methods for determining Φ_F include the comparative method (using a known standard) or absolute methods employing integrating spheres horiba.com. Studies on related acridine compounds suggest that quantum yields can vary significantly with the environment; for example, acridine's fluorescence intensity is moderately strong in aqueous solution but very weak in hydrocarbon solvents, and its quantum yield increases with decreasing temperatures sigmaaldrich.com. (S)-β-(9-Acridinyl)alanine (Aca) derivatives have been noted for displaying "high quantum yield of fluorescence" researchgate.netresearchgate.net.

Fluorescence Lifetime Analysis in Different Environments

Fluorescence lifetime (τ) represents the average time a molecule spends in the excited state before emitting a photon. This parameter is sensitive to the molecule's microenvironment and can be measured using techniques like time-correlated single-photon counting (TCSPC) nih.govnih.govresearchgate.netrsc.orgresearchgate.netacs.orgresearchgate.net.

Acridine itself exhibits fluorescence lifetimes that are highly responsive to pH, with changes observed in the range of approximately pH 5.5-8 researchgate.net. In aqueous solutions, acridine's fluorescence lifetime in pure water is reported as 11.5 ± 0.1 ns, but this value drastically decreases with the addition of alcohols, such as to 1.2 ± 0.01 ns in 0.5 mole fraction of ethanol in water and 0.4 ± 0.01 ns in pure ethanol rsc.org. This decrease is attributed to preferential solvation by alcohol molecules. The lifetime of acridine derivatives can also be affected by solvent polarity, viscosity, and the presence of quenchers sigmaaldrich.comnih.govnih.gov. For instance, the fluorescence lifetime of fluorescein (B123965) isothiocyanate, used as a reference, is approximately 4 ns researchgate.net. Studies on acridine incorporated into Nafion membranes show significant changes in lifetime with pH, indicating its utility as a pH sensor researchgate.net.

Principles of Fluorescence Resonance Energy Transfer (FRET) for Biomacromolecular Probing

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores: a donor and an acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), their spectral overlap (donor emission spectrum overlapping with acceptor absorption spectrum), and their relative orientation nih.gov.

This compound, with its fluorescent properties, can potentially serve as either a FRET donor or acceptor when appropriately paired with another fluorophore. Acridine derivatives have been utilized in FRET applications, for example, acridine orange as a donor paired with rhodamine as an acceptor for oligonucleotide hybridization detection nih.govpnas.org. When FRET occurs, the donor's fluorescence intensity and lifetime decrease, while the acceptor's fluorescence may increase (sensitized emission) nih.gov. The incorporation of (S)-β-(9-acridinyl)alanine (Aca) into peptides has been explored for FRET studies to monitor protein-nucleic acid interactions and conformational changes nih.govresearchgate.netacs.org.

Modulation of Photophysical Properties through Structural Perturbations and Environmental Factors

The photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and fluorescence lifetime, are sensitive to both structural modifications and the surrounding environment.

Structural Perturbations: Alterations to the acridine core or the alanine side chain can significantly tune the photophysical characteristics. For instance, modifications to the acridine ring system, such as substitutions or the introduction of donor-acceptor moieties, can lead to changes in absorption and emission wavelengths, quantum yields, and solvatochromic behavior nih.govrsc.orgrsc.orgacs.orgresearchgate.net. The presence of electron-donating or withdrawing groups on the acridine ring can modulate the electronic transitions responsible for fluorescence. Similarly, changes to the alanine moiety, such as derivatization of the amino or carboxyl groups, could impact its interaction with the environment and thus its photophysical properties. For example, it has been noted that analogs of acridinedione dyes with different substituents at the 9th position exhibit varied excited-state behavior acs.orgresearchgate.netacs.org.

Environmental Factors: The microenvironment plays a critical role in modulating the photophysics of this compound.

Solvent Polarity: Changes in solvent polarity can lead to solvatochromic shifts in absorption and emission spectra, as well as affect quantum yields and lifetimes sigmaaldrich.comnih.govnih.govresearchgate.net. Non-polar environments often lead to blue shifts in emission, while polar environments can cause red shifts nih.gov.

pH: The protonation state of the acridine nitrogen and the amino group of alanine can significantly alter the electronic structure and, consequently, the photophysical properties. Acridine's fluorescence lifetime is known to be highly pH-dependent researchgate.netresearchgate.net.

Temperature: While not extensively detailed for this specific compound, temperature can influence fluorescence quantum yields and lifetimes by affecting molecular motion and non-radiative decay pathways sigmaaldrich.com.

Aggregation and Quenching: Molecular aggregation can lead to altered spectral profiles and fluorescence quenching. Certain molecules, including amino acids like tryptophan and tyrosine, can quench the fluorescence of acridine derivatives through mechanisms like photoinduced electron transfer (PET) or Förster Resonance Energy Transfer (FRET) nih.govresearchgate.netresearchgate.net. The presence of oxygen, a common fluorescence quencher, can also impact lifetime measurements researchgate.net.

Mechanistic Investigations of Biomolecular Interactions

Nucleic Acid Intercalation and Binding Dynamics

Acridine (B1665455) derivatives, including those functionalized with amino acids like alanine (B10760859), are well-established DNA and RNA binding agents. Their primary mode of interaction with nucleic acids often involves intercalation, where the planar acridine ring system inserts itself between adjacent base pairs within the double helix. This process can significantly alter the structure and dynamics of the nucleic acid.

The interaction of acridine derivatives with DNA has been extensively studied, revealing intercalation as a dominant binding mechanism nih.govresearchgate.netacs.orgbeilstein-journals.org. Voltammetric studies, for instance, indicate that drug intercalation into DNA shifts the electrochemical oxidation potential of DNA bases to more positive values, signifying a thermodynamically less favorable process that hinders base oxidation researchgate.net. This intercalation is often accompanied by fluorescence quenching of the DNA-ligand complex researchgate.netatto-tec.comatto-tec.com.

Binding affinities vary depending on the specific substituents attached to the acridine core. For example, N-(9-acridinylthiocarbamoyl) amino acid (ATA) derivatives have shown considerable affinity for DNA, with binding constants (K) ranging from 1.4 × 10⁵ M⁻¹ for glycine (B1666218) to 2.9 × 10⁶ M⁻¹ for tryptophan researchgate.net. Other acridine derivatives, such as ERL, have demonstrated binding constants around 8.25 × 10⁴ M⁻¹, with studies suggesting intercalation as the more dominant mode of binding compared to minor groove binding researchgate.net. The presence of specific substituents can influence both the binding affinity and the selectivity of interaction with different DNA sequences nih.govresearchgate.net.

Table 1: DNA Binding Affinities of Acridine Derivatives

| Compound Name / Class | Target DNA | Binding Constant (K) | Method of Determination | Notes |

| ERL (Acridine derivative) | ct-DNA | 8.25 × 10⁴ M⁻¹ | Voltammetry, Molecular Docking | Intercalation is suggested to be more dominant than minor groove binding. |

| N-(9-acridinylthiocarbamoyl)glycine (ATA) | Plasmid DNA | 1.4 × 10⁵ M⁻¹ | UV-Vis Spectrophotometry, Fluorometric Titration | Part of a series of ATA derivatives; binding affinity varies with the amino acid moiety. |

| N-(9-acridinylthiocarbamoyl)tryptophan (ATA) | Plasmid DNA | 2.9 × 10⁶ M⁻¹ | UV-Vis Spectrophotometry, Fluorometric Titration | Part of a series of ATA derivatives; exhibited the highest affinity in the tested series. |

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | ctDNA | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | Absorption and Fluorescence Spectroscopy | A range of affinities observed for different derivatives, indicating structure-activity relationships. |

| N-(ACR-4-CA)-alpha-ALA | DNA | Not specified | Fluorescence Titration | DNA binding caused significant quenching of the compound's fluorescence. |

Acridine derivatives also interact with RNA, often serving as intercalating modules in more complex molecular designs nih.gov. While direct evidence for (9-Acridinyl)alanine specifically facilitating RNA dimerization is not extensively detailed in the provided literature, studies on acridine-peptide conjugates demonstrate that combining peptide and intercalation-based binding modules can lead to high-affinity and high-specificity RNA-binding ligands nih.gov. The design of dimeric ligands, where two binding sites are in proximity, can result in binding affinities greater than either monomer alone, a principle applicable to multivalent RNA binding nih.gov. Acridine-based ligands have also shown affinity for RNA G-quadruplexes oup.com.

Acridine derivatives have demonstrated a notable affinity for G-quadruplex (G4) structures, which are non-canonical DNA and RNA motifs formed by stacked guanine (B1146940) tetrads oup.comnih.govoup.commdpi.com. Studies involving acridine oligomers have shown clear affinity for G-quadruplexes, with binding constants (log K) in the range of 4–6 nih.gov. Specific acridine oligomers, such as dimer 1 and trimer 4, have been identified as particularly relevant for G-quadruplex binding, with higher affinities observed for G4 sequences found in the promoter regions of oncogenes like c-myc and bcl-2 nih.gov. The planar aromatic system of acridines allows them to stack with G-tetrads, a key interaction for G4 stabilization oup.com.

Table 2: G-quadruplex Binding Affinities of Acridine Oligomers

| Compound Name / Class | Target Structure | Binding Constant (K) | Method of Determination | Notes |

| Acridine oligomers (dimer 1) | G-quadruplexes | log K ≈ 4–6 | Competitive Dialysis, Fluorescence | Higher affinities observed for G4 sequences in promoter regions of c-myc and bcl-2 oncogenes. |

| Acridine oligomers (trimer 4) | G-quadruplexes | log K ≈ 4–6 | Competitive Dialysis, Fluorescence | Higher affinities observed for G4 sequences in promoter regions of c-myc and bcl-2 oncogenes. |

| 2-(acridine-9-carboxamide)acetic acid | G-quadruplexes | Not specified | Fluorescence | This monomeric compound also exhibits binding properties to G-quadruplex structures. |

Fluorescence quenching is a significant observable phenomenon when this compound or its related derivatives interact with nucleic acids researchgate.netatto-tec.comatto-tec.com. Upon binding to DNA or RNA, the fluorescence intensity of these acridine-based compounds can be reduced or entirely switched off. This quenching effect is often proportional to the concentration of the nucleic acid present researchgate.net. Such changes in fluorescence serve as a sensitive indicator for molecular interactions and can be utilized to study binding events. For instance, acridinedione (ADDR) dyes, when interacting with amino acids like alanine, can exhibit fluorescence quenching, particularly affecting the charge transfer (CT) state emission, often accompanied by a blue shift in the emission spectrum nih.gov. This phenomenon is attributed to various quenching mechanisms, including photoinduced electron transfer or changes in the microenvironment affecting the excited state of the fluorophore atto-tec.comatto-tec.comnih.gov.

Protein and Peptide Interactions

Beyond nucleic acids, acridine derivatives also play a role in studying protein and peptide interactions and structures.

Acridine analogues, particularly those functionalized with a carboxylic acid group, can serve as effective fluorescent probes for the conformational analysis of peptides researchgate.net. The inherent fluorescence properties of the acridine moiety, coupled with its ability to undergo changes in its fluorescence spectrum (e.g., quenching or enhancement) upon interaction with different molecular environments, make it a valuable tool. Bis-acridine ring systems, for example, have been employed as biophysical probes due to their stable conformation, allowing them to act as molecular "rulers" for characterizing binding site geometry in enzymes and elucidating mechanisms of allosteric control nih.gov. Changes in fluorescence intensity or spectral shifts observed when these probes interact with peptides or proteins can provide insights into the local environment and conformational states of the biomolecule nih.govresearchgate.netnih.gov. For instance, the presence of a peptide in a hydrophobic microenvironment upon binding can alter the fluorescence of an attached probe, indicating conformational changes or binding events beilstein-journals.org.

Enzyme-Substrate Recognition and Kinetic Studies

Enzyme-substrate recognition is a critical determinant of catalytic efficiency and specificity. Studies involving amino acids and their derivatives have elucidated key principles governing these interactions. Kinetic studies of enzymes, such as the M. tuberculosis KAPA synthase, have demonstrated how different stereoisomers of amino acids can exhibit distinct binding and reaction rates researchgate.net. For instance, the rate constant for external aldimine formation with L-alanine was found to be significantly higher than that with D-alanine, highlighting the stereospecificity of enzyme active sites researchgate.net.

| Amino Acid | Enzyme | Reaction Step | Rate Constant (k₁) (M⁻¹s⁻¹) | Notes |

| L-alanine | M. tuberculosis KAPA | External Aldimine Formation | 399.4 ± 30.29 | Monitored at 425 nm |

| D-alanine | M. tuberculosis KAPA | External Aldimine Formation | 82.63 ± 5.66 | Monitored at 425 nm, ~5 times slower than L-alanine |

The acridinyl moiety is also known to interact with biological targets, with certain 9-acridinylamine derivatives investigated as inhibitors of enzymes such as d-alanine:d-alanine ligase acs.org. This suggests that this compound could potentially act as an inhibitor or modulator of enzyme activity. Its recognition by an enzyme's active site would depend on the specific shape, charge distribution, and hydrophobic/hydrophilic properties of both the enzyme and the modified amino acid. Kinetic studies involving this compound would be crucial to determine its binding affinity, catalytic turnover, and any inhibitory or activating effects it might have on specific enzymatic pathways.

Metal Ion Coordination and Its Impact on Biological Recognition

Metal ions play pivotal roles in biological systems, influencing protein structure, enzyme catalysis, and molecular recognition acs.org. Amino acids, including alanine, can serve as ligands, coordinating with metal ions through their backbone amide groups or terminal functional groups mdpi.combeilstein-journals.org. Metal-peptide coordination is a strategy employed to create functional materials with applications in sensing and medicine mdpi.com. For example, peptides can coordinate with metal ions like Ag⁺, leading to luminescent materials capable of selectively recognizing small biological molecules mdpi.com.

The acridine structure itself, being a planar aromatic system, can also engage in interactions with metal ions and biological molecules researchgate.netnih.gov. The combination of an amino acid like alanine with an acridinyl group in this compound could lead to unique metal-binding properties. Such complexes might exhibit altered stability, modified electronic properties, or enhanced affinity for specific biological targets compared to simple amino acid-metal complexes. For instance, metal coordination can influence the supramolecular behavior of peptides, improve mechanical properties, and impart self-healing capabilities to materials mdpi.com. The biological recognition mediated by metal complexes involving modified amino acids like this compound could therefore be influenced by both the amino acid's coordination capabilities and the acridinyl moiety's inherent interaction potential with biological macromolecules or small molecules.

Compound List:

this compound

Alanine (Ala)

L-alanine

D-alanine

Acridon-2-ylalanine

9-acridinylamines

L-phenylalanine (L-Phe)

L-tyrosine (L-Tyr)

L-tryptophan (L-Trp)

L-leucine (L-Leu)

Computational and Theoretical Studies of 9 Acridinyl Alanine

Computational and theoretical chemistry provide powerful tools to investigate the properties and interactions of (9-Acridinyl)alanine at an atomic and electronic level. These methods offer insights that complement experimental findings, guiding the design of new derivatives and elucidating mechanisms of action.

Applications in Advanced Chemical Biology and Biosensing Technologies

Development of Fluorescent Probes for Biochemical Systems

(9-Acridinyl)alanine, often referred to as Aca, serves as a key component in the creation of fluorescent probes designed to investigate various biochemical processes. Its distinct spectral characteristics allow for sensitive detection and quantification in complex biological environments.

Probes for Visualizing and Quantifying Protein-Nucleic Acid Interactions

The interaction between proteins and nucleic acids is fundamental to numerous cellular functions. Fluorescent probes incorporating this compound have been instrumental in studying these interactions with high precision.

A notable application is in the study of the human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein (NCp7), which plays a crucial role in virus replication through its interaction with genomic RNA. nih.gov To visualize and determine the binding affinities of these interactions, researchers have synthesized fluorescent derivatives of NCp7 by incorporating (S)-beta-(9-acridinyl)alanine (Aca). nih.gov These fluorescently labeled proteins allow for direct observation of their complexes with nucleic acids. nih.gov

Research Findings:

Unaltered Protein Structure: Nuclear Magnetic Resonance (NMR) studies have confirmed that the introduction of Aca into the NCp7 sequence does not alter the protein's three-dimensional structure. nih.gov

Preserved Biological Activity: The fluorescent NCp7 derivatives were found to be as effective as the natural protein in binding to nucleic acids and promoting the dimerization of HIV-1 genomic RNA. nih.gov

Sensitive Detection: The fluorescent properties of these Aca-containing proteins enable their use at submicromolar concentrations to directly visualize and quantify protein-nucleic acid interactions both in solution and after gel electrophoresis. nih.gov This capability is crucial for developing antiviral agents that target NCp7 functions. nih.gov

Interactive Table: Properties of (S)-beta-(9-acridinyl)alanine Labeled NCp7

| Property | Finding | Implication | Reference |

| Structure | 3D structure maintained after Aca incorporation. | The probe accurately reflects the behavior of the native protein. | nih.gov |

| Function | Potency in nucleic acid interaction and RNA dimerization is preserved. | The fluorescent label does not interfere with the biological activity under investigation. | nih.gov |

| Detection | Enables direct visualization and quantification at submicromolar levels. | Allows for highly sensitive assays to screen for inhibitors of protein-nucleic acid interactions. | nih.gov |

Sensors for Monitoring Conformational Changes in Biological Macromolecules

The fluorescence of this compound is sensitive to its local environment, making it an excellent sensor for monitoring conformational changes in proteins and other biological macromolecules. acs.org These changes are often central to protein function, regulation, and interaction with other molecules.

Acridonylalanine (Acd), a derivative of this compound, is particularly useful for this purpose. rndsystems.comtocris.com Its high photostability, significant quantum yield, and long fluorescence lifetime in aqueous environments make it suitable for techniques like fluorescence polarization and lifetime experiments. rndsystems.comtocris.com These methods can detect subtle shifts in protein structure. rndsystems.comtocris.com For instance, changes in Acd's fluorescence lifetime can be used to monitor protein folding and binding interactions. acs.org

Real-Time Biochemical Assay Systems for Enzyme Activity Monitoring

Real-time monitoring of enzyme activity is crucial for understanding enzyme kinetics and for high-throughput screening of inhibitors. nih.gov Fluorescent probes that change their emission properties upon enzymatic action are a cornerstone of such assays. sigmaaldrich.com

While direct examples of this compound in real-time enzyme assays are not extensively detailed in the provided context, the principles of fluorescence-based assays are well-established. sigmaaldrich.combiocompare.com For example, assays can be designed where an enzyme cleaves a substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence. sigmaaldrich.com The photophysical properties of acridonylalanine, such as its high quantum yield, make it a candidate for incorporation into substrates for such assays. rndsystems.comtocris.com For instance, a peptide cleavage assay using a derivative of acridonylalanine, aminoacridonylalanine (Aad), demonstrated its utility as a superior Förster Resonance Energy Transfer (FRET) acceptor. nih.gov

Utilization as a Non-Natural Amino Acid for Structural Biology and Proteomic Research

The ability to incorporate non-natural amino acids (nnAAs) like this compound into proteins site-specifically represents a powerful tool in structural biology and proteomics. acs.orgmdpi.com This technique, known as genetic code expansion, allows for the introduction of unique chemical functionalities, such as fluorescent probes, into proteins. nih.gov

This compound and its derivative, acridonylalanine (Acd), can be incorporated into proteins during ribosomal biosynthesis in host organisms like Escherichia coli. acs.org This requires an engineered aminoacyl-tRNA synthetase that can selectively charge the non-natural amino acid onto a specific tRNA. acs.org Once incorporated, the fluorescent amino acid provides a site-specific beacon for spectroscopic studies. rndsystems.comtocris.com

Key Advantages:

Site-Specific Labeling: Allows for precise placement of the fluorescent probe within a protein's structure, enabling the study of specific domains or interaction sites. rndsystems.comtocris.com

Versatile Applications: Enables a range of biophysical studies, including FRET and fluorescence lifetime imaging microscopy (FLIM), to investigate protein interactions and conformational dynamics. acs.orgrndsystems.comtocris.com

Analytical Methodologies Leveraging this compound Fluorescence

The intense fluorescence of the acridine (B1665455) moiety is harnessed in various analytical techniques to enhance detection sensitivity.

Fluorescence Lifetime-Based Biochemical Assay Configuration

The fluorescence lifetime of a fluorophore—the average time it spends in the excited state before returning to the ground state—is an intrinsic property that is sensitive to the fluorophore's immediate molecular environment but independent of its concentration or the intensity of the excitation light. frontiersin.org This makes it a robust parameter for developing biochemical assays. This compound, a fluorescent unnatural amino acid often referred to as Acridonylalanine (Acd), possesses photophysical properties that are exceptionally well-suited for fluorescence lifetime-based applications. tocris.comnih.gov Its high photostability, significant quantum yield, and particularly long fluorescence lifetime allow for the design of highly sensitive and specific biosensing assays. tocris.comnih.gov

The configuration of a biochemical assay using this compound hinges on the principle that a specific biological event will induce a change in the local environment of the incorporated Acd residue, leading to a measurable alteration in its fluorescence lifetime. nih.gov This can be achieved by site-specifically incorporating Acd into a peptide or protein of interest during translation. tocris.com The long lifetime of Acd provides a distinct advantage, as it creates a strong contrast against the much shorter-lived autofluorescence from endogenous molecules within complex biological samples like live cells, where background lifetimes are typically less than 5 nanoseconds (ns). nih.gov

The key photophysical characteristics of Acridonylalanine (Acd) that underpin its utility in these assays are summarized below.

Table 1: Photophysical Properties of Acridonylalanine (Acd) in Aqueous Buffer

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 385 nm | tocris.com |

| Emission Maximum (λem) | 420 - 450 nm | tocris.comnih.gov |

| Extinction Coefficient | 5,700 M⁻¹ cm⁻¹ | nih.gov |

| Quantum Yield (Φ) | ~0.98 | nih.gov |

The significant difference between the fluorescence lifetime of Acd and that of common intrinsic fluorophores is a critical feature for developing assays with high signal-to-background ratios, particularly in fluorescence lifetime imaging microscopy (FLIM). nih.gov

Table 2: Comparison of Fluorescence Lifetimes

| Fluorophore | Typical Fluorescence Lifetime (τ) | Reference |

|---|---|---|

| This compound (Acd) | ~15 ns | nih.gov |

| Green Fluorescent Protein (GFP) | < 5 ns | nih.gov |

A powerful strategy for configuring lifetime-based assays involves modulating the fluorescence lifetime of an acridine-based probe through its proximity to other specific amino acid residues. Research has shown that the long fluorescence lifetime of a reporter based on 9-aminoacridine (B1665356) can be specifically altered when it is brought near a tryptophan residue. rsc.org This phenomenon can be exploited to monitor processes like enzyme cleavage or protein-protein binding.

For example, a peptide substrate can be designed with a 9-aminoacridine derivative at one position and a tryptophan residue at another. In the intact peptide, the two are held in close proximity, resulting in a quenched or altered fluorescence lifetime for the acridine fluorophore. Upon enzymatic cleavage of the peptide, the acridine probe is separated from the tryptophan, leading to a distinct and measurable increase in its fluorescence lifetime.

Table 3: Example of Lifetime Modulation in a 9-Aminoacridine-Peptide System

| State | Description | Observed Lifetime (τ) | Reference |

|---|---|---|---|

| Reporter Alone | 9-aminoacridine derivative in solution (PBS). | 17.0 ns | rsc.org |

| Reporter + Quencher | 9-aminoacridine derivative in proximity to a tryptophan residue within a peptide. | Modulated (shorter) lifetime | rsc.org |

This ability to engineer lifetime changes in response to specific molecular events makes this compound and related acridine derivatives highly versatile tools for creating advanced biochemical and cell-based assays. rsc.org These assays offer the potential for real-time monitoring of protein conformational changes, protein interactions, and enzyme kinetics with high sensitivity and precision. tocris.com

Future Directions and Emerging Research Avenues

Rational Design Principles for Enhanced (9-Acridinyl)alanine Derivatives

The development of novel this compound derivatives with tailored properties is a significant area of future research. Rational design principles, guided by computational modeling and a deep understanding of structure-property relationships, will be instrumental in creating probes with enhanced fluorescence quantum yields, longer lifetimes, and greater sensitivity to their local environment.

Key strategies in the rational design of enhanced this compound derivatives include:

Modification of the Acridine (B1665455) Ring: The acridine moiety is a versatile scaffold that allows for various chemical modifications. The introduction of electron-donating or electron-withdrawing groups at different positions on the acridine ring can significantly alter the electronic and, consequently, the photophysical properties of the molecule. For instance, strategic substitutions can lead to shifts in the excitation and emission spectra, allowing for the development of probes for multicolor imaging or for use in Förster Resonance Energy Transfer (FRET) pairs with different spectral overlaps. mdpi.comnih.gov Computational studies, such as those employing density functional theory (DFT), can predict the impact of these substitutions on the molecule's spectroscopic properties, guiding synthetic efforts. uochb.czresearchgate.netresearchgate.net

Alterations to the Alanine (B10760859) Side Chain: The length and flexibility of the linker between the acridine chromophore and the amino acid backbone can influence the probe's interaction with its surrounding environment. Modifying the side chain can affect the rotational freedom of the acridine group, which in turn can impact fluorescence quantum yield and lifetime. For example, introducing steric hindrance could restrict non-radiative decay pathways and enhance fluorescence. researchgate.netconsensus.appnih.gov

Structure-Based and Ligand-Based Design: Drawing inspiration from computational drug discovery, both structure-based and ligand-based design approaches can be applied. researchgate.net If the target of interest is a protein with a known structure, derivatives can be designed to fit into specific binding pockets, positioning the acridine ring in a desired orientation. Ligand-based approaches can be used when the target structure is unknown, by building upon the known properties of existing this compound derivatives to create new molecules with improved characteristics.

A systematic exploration of these design principles will lead to a new generation of this compound derivatives with optimized performance for a wide range of biological applications.

Integration into Multifunctional Nanosystems for Advanced Biophysical Studies

The incorporation of this compound into multifunctional nanosystems represents a promising frontier for advanced biophysical investigations. Such integration can amplify the fluorescent signal, provide a protective environment for the fluorophore, and enable targeted delivery to specific cellular compartments or tissues. nih.gov

Emerging research avenues in this area include:

Fluorescent Nanoparticles: this compound can be incorporated into or onto the surface of various nanoparticles, such as quantum dots, gold nanoparticles, or polymeric nanoparticles. researchgate.net The plasmonic properties of metallic nanoparticles can be harnessed to enhance the fluorescence emission of nearby this compound molecules. These hybrid nanosystems could be used for highly sensitive imaging and sensing applications.

Liposomes and Micelles: The amphipathic nature of lipid-based nanosystems like liposomes and micelles makes them ideal carriers for fluorescent probes in aqueous environments. nih.gov Integrating this compound into the lipid bilayer or the hydrophobic core of these structures can be used to study membrane dynamics, protein-lipid interactions, and drug delivery processes. The fluorescence of this compound can report on changes in the local lipid environment, such as membrane fluidity and phase transitions.

Protein-Based Nanocages: Genetically encoding this compound into proteins that self-assemble into nanocages, such as ferritin, offers a precise way to create highly organized fluorescent nanosystems. dntb.gov.ua These protein cages can protect the fluorophore from quenching and provide a scaffold for the attachment of other functional molecules, such as targeting ligands or therapeutic agents.

The development of these multifunctional nanosystems will open up new possibilities for in vivo imaging, targeted drug delivery, and the investigation of complex biological processes at the nanoscale.

Exploration of Novel Spectroscopic Readouts and Sensing Paradigms

The intrinsic photophysical properties of this compound, particularly its long fluorescence lifetime, make it an excellent candidate for advanced spectroscopic techniques and novel sensing applications. nih.gov

Future research will likely focus on:

Fluorescence Lifetime Imaging Microscopy (FLIM): The fluorescence lifetime of a fluorophore is sensitive to its local environment, including factors like polarity, viscosity, and the presence of quenchers. FLIM can, therefore, provide information beyond what is available from steady-state fluorescence intensity measurements. nih.govnih.govescholarship.orgazonano.comcas.cz The long fluorescence lifetime of acridonylalanine (Acd), a derivative of this compound, in the range of 8-14 ns, makes it particularly well-suited for FLIM studies. nih.gov This allows for the resolution of different molecular populations and the detection of subtle changes in protein conformation and interactions. nih.govresearchgate.net

Förster Resonance Energy Transfer (FRET): this compound can serve as an excellent FRET donor or acceptor when paired with a suitable chromophore. Its well-defined emission spectrum and long lifetime facilitate accurate FRET measurements. Genetically encoding this compound at specific sites in proteins allows for precise distance measurements to monitor conformational changes and protein-protein interactions in real-time. nih.govnih.govresearchgate.net The working range for FRET pairs involving acridonylalanine can be ideal for monitoring intramolecular motions. nih.gov

Novel Sensing Paradigms: The sensitivity of the acridine chromophore to its environment can be exploited to develop novel biosensors. For instance, derivatives of this compound could be designed to act as sensors for metal ions, anions, or pH. nih.govacs.orgnih.govnih.govmdpi.comresearchgate.net The binding of an analyte could induce a change in the fluorescence intensity, lifetime, or emission spectrum of the probe. For example, acridine-based fluorophores have been shown to be effective in sensing metal ions like Cu(II), Ni(II), and Hg(II) through fluorescence quenching. nih.gov

By pushing the boundaries of spectroscopic techniques and developing innovative sensing strategies, researchers can unlock the full potential of this compound as a powerful tool for probing the intricacies of biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。